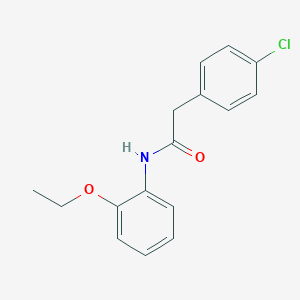
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, also known as Etizolam, is a chemical compound that belongs to the thienodiazepine class. It has been used in scientific research for its unique pharmacological properties, including anxiolytic, sedative, hypnotic, and anticonvulsant effects.
科学的研究の応用
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been widely used in scientific research for its pharmacological properties. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects. This makes it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has also been used in animal models to investigate the effects of stress on the central nervous system.
作用機序
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By enhancing GABA activity, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide produces its anxiolytic, sedative, and anticonvulsant effects.
生化学的および生理学的効果
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant properties, making it useful in the treatment of epilepsy. 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has been shown to have a short half-life and is rapidly metabolized in the liver.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It has a high potency and is effective at low doses, which makes it a cost-effective tool for research. It also has a shorter half-life than other benzodiazepines, which allows for more precise dosing. However, 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in human studies. It can also cause respiratory depression and other adverse effects at high doses.
将来の方向性
The use of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in scientific research is still evolving, and there are many future directions for its use. One area of interest is the development of new drugs that target the GABA receptor system. Another area of interest is the investigation of the effects of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide on different types of anxiety disorders, such as social anxiety disorder and post-traumatic stress disorder. Additionally, there is a need for further research into the potential risks and benefits of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
Conclusion
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, or 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide, is a chemical compound that has been used in scientific research for its unique pharmacological properties. It has anxiolytic, sedative, hypnotic, and anticonvulsant effects, making it a useful tool for studying the mechanisms behind anxiety, sleep disorders, and epilepsy. While 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide has advantages for use in lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of using 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide in humans.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide involves the reaction between 2-(4-chlorophenyl)acetic acid and 2-aminoethoxybenzene in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. The purity and yield of 2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide can be improved through various purification techniques, including recrystallization, column chromatography, and HPLC.
特性
CAS番号 |
5813-69-4 |
|---|---|
製品名 |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
NUXAPQGXRHEUJT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



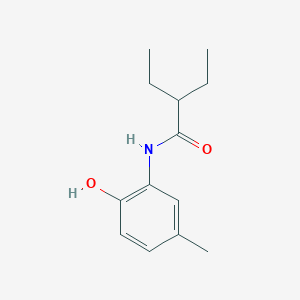
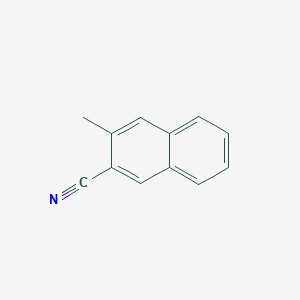
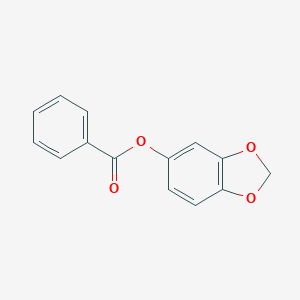
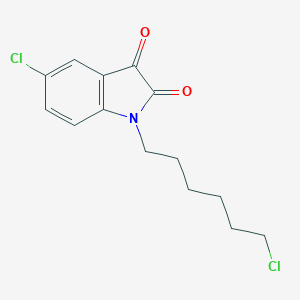
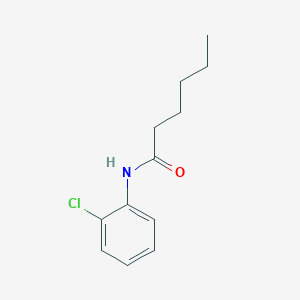
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
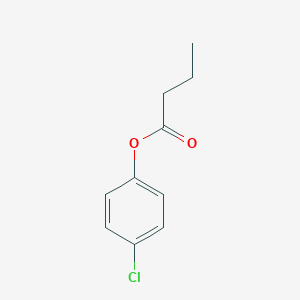
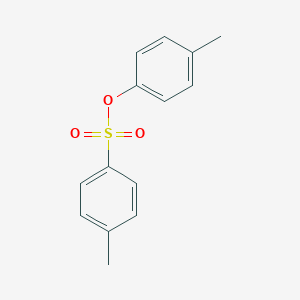
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
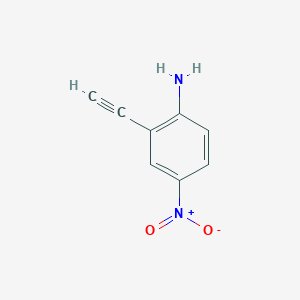
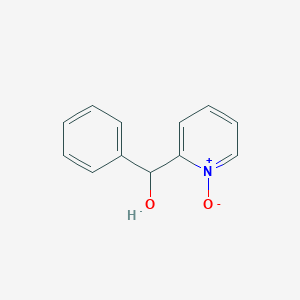
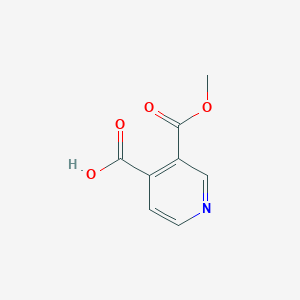
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
